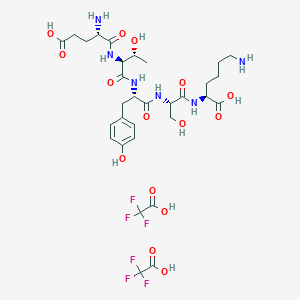

H-Glu-Thr-Tyr-Ser-Lys-OH 2 TFA

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“H-Glu-Thr-Tyr-Ser-Lys-OH 2 TFA” is a model peptide used for the evaluation of analytical methods . It is a chemical compound widely used in scientific research, offering immense potential in various fields, including drug development, peptide synthesis, and biotechnology.

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its melting point, price, vapor pressure, boiling point, toxicity, specific gravity, boiling point, density, molecular formula, molecular weight, and physical properties .Mecanismo De Acción

The mechanism of action of H-Glu-Thr-Tyr-Ser-Lys-OH 2 TFA is not fully understood. However, it is believed that the peptide self-assembles through a combination of hydrogen bonding, electrostatic interactions, and hydrophobic interactions. These interactions lead to the formation of nanofibers and hydrogels.

Biochemical and Physiological Effects:

This compound has been shown to have low cytotoxicity and biocompatibility. The peptide can support cell growth and tissue regeneration, making it an ideal material for tissue engineering. In addition, the nanofibers and hydrogels formed by the peptide can protect drugs from degradation and improve their bioavailability.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using H-Glu-Thr-Tyr-Ser-Lys-OH 2 TFA in lab experiments include its ability to self-assemble into nanofibers and hydrogels, its low cytotoxicity and biocompatibility, and its potential for use in tissue engineering and drug delivery. However, the limitations of using the peptide include its high cost and the complexity of its synthesis.

Direcciones Futuras

There are several future directions for research on H-Glu-Thr-Tyr-Ser-Lys-OH 2 TFA. One direction is to further investigate the mechanism of action of the peptide, which could lead to the development of new materials with similar properties. Another direction is to explore the use of the peptide in biosensors, as the nanofibers and hydrogels formed by the peptide could be used to detect specific molecules. Finally, researchers could investigate the use of this compound in combination with other materials, such as polymers or nanoparticles, to create new materials with unique properties.

Métodos De Síntesis

The synthesis of H-Glu-Thr-Tyr-Ser-Lys-OH 2 TFA involves solid-phase peptide synthesis. This method involves the stepwise addition of amino acids to a resin-bound peptide chain. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Aplicaciones Científicas De Investigación

C27H42N6O11⋅2C2HF3O2 C_{27}H_{42}N_{6}O_{11} \cdot 2 C_{2}HF_{3}O_{2} C27H42N6O11⋅2C2HF3O2

. Tiene una variedad de aplicaciones en la investigación científica, que detallaré a continuación en secciones separadas para mayor claridad.Evaluación del método analítico

H-Glu-Thr-Tyr-Ser-Lys-OH 2 TFA: se utiliza como un péptido modelo para la evaluación de métodos analíticos . Esta aplicación es crucial para el desarrollo y refinamiento de técnicas en espectrometría de masas, permitiendo a los investigadores identificar y cuantificar péptidos y proteínas con alta precisión.

Espectroscopia de infrarrojos

Los aminoácidos derivados de nitrilo del compuesto sirven como sondas de infrarrojos para estudiar el entorno local . Esto es particularmente útil para comprender la estructura y dinámica de péptidos y proteínas a nivel molecular.

Espectrometría de masas de bombardeo de átomos rápidos

Este péptido se ha utilizado en estudios que involucran espectrometría de masas de bombardeo de átomos rápidos/tandem para determinar la identidad del aminoácido C-terminal en péptidos catiónizados con Na+ . Esto ayuda a dilucidar la estructura de los péptidos, lo cual es esencial para comprender su función.

Desarrollo de medicamentos

Debido a su estructura bien definida, This compound puede emplearse en procesos de desarrollo de fármacos. Puede actuar como un andamiaje para el desarrollo de nuevos péptidos terapéuticos o como un compuesto de referencia en estudios farmacocinéticos.

Síntesis de péptidos

El compuesto también se utiliza en la síntesis de péptidos como un bloque de construcción para crear péptidos más largos y complejos. Esto tiene implicaciones en la síntesis de proteínas para uso terapéutico o para crear enzimas con funciones novedosas.

Investigación en biotecnología

En biotecnología, ETYSK · 2 TFA se puede utilizar para estudiar las interacciones proteína-proteína, que son fundamentales para muchos procesos biológicos. Comprender estas interacciones puede conducir al desarrollo de nuevas aplicaciones biotecnológicas, como biosensores o enzimas novedosas.

Estudios de unión a proteínas

Proteínas y péptidos como ETYSK · 2 TFA se utilizan en procedimientos de laboratorio para unir enzimas o acoplar péptidos a proteínas portadoras . Estos estudios son esenciales para desarrollar relaciones entre proteínas y otros componentes celulares.

Análisis de componentes celulares

Por último, las propiedades estimulantes de ETYSK · 2 TFA lo hacen valioso para analizar las relaciones entre proteínas y varios componentes celulares . Esto puede proporcionar información sobre los mecanismos celulares y ayudar en el diseño de terapias dirigidas.

Propiedades

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42N6O11.2C2HF3O2/c1-14(35)22(33-23(39)17(29)9-10-21(37)38)26(42)31-19(12-15-5-7-16(36)8-6-15)24(40)32-20(13-34)25(41)30-18(27(43)44)4-2-3-11-28;2*3-2(4,5)1(6)7/h5-8,14,17-20,22,34-36H,2-4,9-13,28-29H2,1H3,(H,30,41)(H,31,42)(H,32,40)(H,33,39)(H,37,38)(H,43,44);2*(H,6,7)/t14-,17+,18+,19+,20+,22+;;/m1../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLSRUJLTGMTSBJ-QIFBQZJESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)O)N)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)O)N)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H44F6N6O15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

854.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Azaspiro[3.3]heptane hydrobromide](/img/structure/B1450628.png)

![3-(2-aminoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1450633.png)

![1-[(4-Fluoro-2-methylphenyl)methyl]pyrrolidine](/img/structure/B1450639.png)

![4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1450640.png)

![1-[4-(2,2-Difluoropropoxy)-2-fluorophenyl]-ethanone](/img/structure/B1450642.png)

![[2-(Hydroxymethyl)spiro[3.3]heptan-2-yl]methanol](/img/structure/B1450644.png)

![4-Amino-1,7-dimethyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1450646.png)

![2-Chloro-n-[3-methoxy-4-(1h-tetrazol-1-yl)phenyl]acetamide](/img/structure/B1450648.png)